

2-(3-Methylpyridin-2-YL)ethanamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methylpyridin-2-YL)ethanamine

Cat. No.: B1612389

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An In-depth Technical Guide to **2-(3-Methylpyridin-2-YL)ethanamine**

Introduction: A Versatile Pyridine Building Block

2-(3-Methylpyridin-2-YL)ethanamine is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyridine ring substituted with a methyl group and an ethylamine side chain, provides a unique combination of basicity, nucleophilicity, and aromatic character. This makes it a valuable scaffold and key intermediate for synthesizing more complex molecules with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Core Identification:

- IUPAC Name: **2-(3-Methylpyridin-2-yl)ethanamine**
- Molecular Formula: $C_8H_{12}N_2$ [1][2][3][4][5][6]
- Molecular Weight: 136.19 g/mol [1][2][4][5][6]
- CAS Number: 851670-19-4 [1]

Part 1: Physicochemical and Spectroscopic Profile

The physicochemical properties of **2-(3-Methylpyridin-2-YL)ethanamine** are fundamental to its behavior in both chemical reactions and biological systems. These properties dictate its solubility, membrane permeability, and interaction with biological targets.

Physicochemical Data

The following table summarizes key computed and experimental properties. It is important to note that while experimental data for this specific molecule is limited in the public domain, computational predictions provide reliable estimates for research and development.

Property	Value	Source
Molecular Weight	136.19 g/mol	Computed by PubChem[2]
XLogP3-AA	0.6	Computed by XLogP3[2]
Hydrogen Bond Donor Count	1	Computed by Cactvs[2]
Hydrogen Bond Acceptor Count	2	Computed by Cactvs[2]
Rotatable Bond Count	2	Computed by Cactvs[2]
Topological Polar Surface Area	38.9 Å ²	Computed by Cactvs[2]
Formal Charge	0	Computed by PubChem[2]
Complexity	93.3	Computed by Cactvs[2]

- **Analysis of Properties:** The positive XLogP3 value suggests a moderate degree of lipophilicity, which is often desirable for drug candidates to facilitate passage through cell membranes. The presence of both hydrogen bond donors (the primary amine) and acceptors (the pyridine and amine nitrogens) allows for versatile interactions with biological macromolecules like proteins and enzymes.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra for this exact molecule are proprietary, the expected features can be predicted based on its structure.

- ¹H NMR (Proton NMR): The spectrum would exhibit distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methyl group protons (around δ 2.3-2.6 ppm), and two triplets for the ethylamine chain's methylene protons (-CH₂-CH₂-), likely in the δ 2.7-3.5 ppm region. The amine (-NH₂) protons would appear as a broad singlet.
- ¹³C NMR (Carbon NMR): The spectrum would show eight distinct carbon signals. The aromatic carbons of the pyridine ring would appear in the downfield region (δ 120-160 ppm), while the methyl carbon would be significantly upfield (δ 15-25 ppm). The two methylene carbons would have signals in the δ 30-50 ppm range.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (2850-3100 cm⁻¹), and C=N/C=C stretching from the pyridine ring (1500-1600 cm⁻¹).
- Mass Spectrometry (MS): The exact mass would be 136.1000 Da.^[2] Electron impact (EI) or electrospray ionization (ESI) would likely show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 136 and 137, respectively.

Part 2: Synthesis and Chemical Reactivity

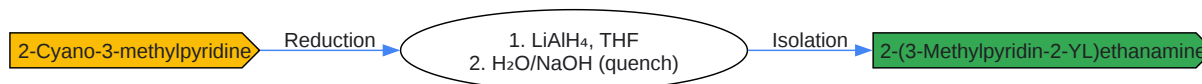
Understanding the synthesis and reactivity of **2-(3-Methylpyridin-2-yl)ethanamine** is essential for its practical application in research and manufacturing.

Synthetic Pathways

The most common approach to synthesizing this class of compounds is through the reductive amination of a corresponding aldehyde or ketone. A plausible and efficient route starts from 2-cyano-3-methylpyridine.

Proposed Synthetic Protocol:

- **Reduction of the Nitrile:** The starting material, 2-cyano-3-methylpyridine, is reduced to the corresponding amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH_4) in an anhydrous ether solvent (e.g., THF or Diethyl Ether) is typically employed.
- **Reaction Conditions:** The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) and at reduced temperatures (typically starting at 0°C) to control the exothermic reaction.
- **Work-up and Isolation:** After the reaction is complete, it is carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.



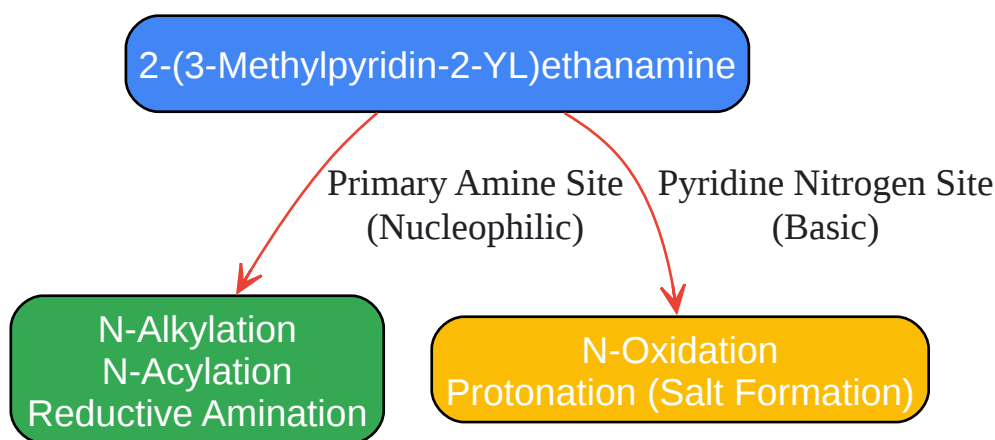
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Caption: Synthetic workflow for **2-(3-Methylpyridin-2-YL)ethanamine**.

Core Reactivity

The molecule possesses two primary sites of reactivity: the nucleophilic primary amine and the basic pyridine nitrogen.

- **Amine Group Reactions:** The ethylamine side chain is a potent nucleophile. It readily undergoes N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. It can also participate in reductive amination with aldehydes and ketones to extend the side chain.
- **Pyridine Ring Reactions:** The nitrogen atom in the pyridine ring is a Lewis base and can be protonated by acids to form pyridinium salts. It can also be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. The pyridine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions.



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Caption: Reactivity map showing the primary reaction sites.

Part 3: Applications in Research and Development

The unique structure of **2-(3-Methylpyridin-2-yl)ethanamine** makes it a highly sought-after intermediate in several areas of chemical science.

Pharmaceutical Development

The primary application of this compound is as a key building block in the synthesis of novel pharmaceutical agents.^{[1][3]}

- **Nicotinic Acetylcholine Receptor (nAChR) Modulators:** Its structure is particularly well-suited for creating ligands that target nAChRs. These receptors are implicated in a variety of neurological disorders, and modulators are being investigated for therapeutic potential in conditions like Alzheimer's disease, Parkinson's disease, and depression.^[1]
- **Antitubercular Agents:** Pyridine-based scaffolds are being actively explored for new anti-tuberculosis drugs. Specifically, derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of *M. tuberculosis*.^[7] While not this exact molecule, its structural class is of high interest in this area.
- **Structure-Activity Relationship (SAR) Studies:** In medicinal chemistry, this compound serves as a valuable starting point for SAR studies.^[1] By systematically modifying the structure

(e.g., by acylating the amine or substituting the pyridine ring) and assessing the biological activity of the resulting analogs, researchers can develop a deeper understanding of the molecular features required for drug efficacy.

Agrochemicals and Material Science

Beyond pharmaceuticals, this amine derivative has potential applications in other industries.

- **Agrochemicals:** The pyridine moiety is present in many successful pesticides and herbicides. The ability of this compound to influence insect nervous systems makes it a candidate for developing new agrochemicals.[\[1\]](#)[\[3\]](#)
- **Material Science:** It can be used in the formulation of advanced materials, such as polymers and coatings, where its chemical properties can enhance durability and performance.[\[3\]](#)

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, and protected from light.[\[1\]](#)
- **Handling:** As with most amine compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Concentrated solutions of similar compounds can cause skin and eye irritation.[\[8\]](#)[\[9\]](#)

Conclusion

2-(3-Methylpyridin-2-yl)ethanamine is more than just a chemical intermediate; it is a versatile molecular scaffold with significant potential. Its well-defined physicochemical properties, predictable reactivity, and relevance to high-impact therapeutic areas like neurological disorders and infectious diseases make it a compound of considerable interest. For researchers and drug development professionals, a thorough understanding of its chemical characteristics is the first step toward unlocking its full potential in creating the next generation of innovative molecules.

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- To cite this document: BenchChem. [2-(3-Methylpyridin-2-YL)ethanamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612389#2-3-methylpyridin-2-yl-ethanamine-chemical-properties]

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